N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
Description
The compound N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide features a complex heterocyclic architecture. Its core structure includes a fused bicyclic system (cyclopenta[b]pyrazolo[4,3-e]pyridine) tethered to a 1,3,4-thiadiazole ring via a carboxamide linkage. The isobutyl substituent at the 5-position of the thiadiazole ring distinguishes it from closely related analogs.
Structural determination of such polycyclic systems often relies on X-ray crystallography, with refinement tools like SHELXL playing a pivotal role in resolving complex geometries . While direct data on this compound’s synthesis or bioactivity are absent in the provided evidence, inferences can be drawn from structurally similar molecules. For instance, the analog 1-isopropyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-... (CAS: 1179478-14-8) shares the same core but differs in the thiadiazole substituent (methoxymethyl vs. isobutyl), resulting in distinct molecular formulas and properties .
Properties
Molecular Formula |
C19H24N6OS |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C19H24N6OS/c1-10(2)8-15-23-24-19(27-15)22-18(26)16-12-6-5-7-14(12)21-17-13(16)9-20-25(17)11(3)4/h9-11H,5-8H2,1-4H3,(H,22,24,26) |
InChI Key |
XDDPRFBCOVYNKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=C3C=NN(C3=NC4=C2CCC4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring and the subsequent coupling with the pyrazolo[4,3-e]pyridine moiety. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Thiadiazole derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents
Agriculture: These compounds can be used as pesticides or herbicides due to their biological activity.
Materials Science: Thiadiazole derivatives are explored for their potential use in organic electronics and as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to disrupt DNA replication processes, inhibit enzyme activity, and modulate signaling pathways . These interactions can lead to the inhibition of bacterial growth, cancer cell proliferation, and inflammation .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Structural Features:
- Thiadiazole Derivatives : The 1,3,4-thiadiazole moiety is a common feature in bioactive compounds. For example, 2-substituted thioether-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoles (e.g., compound 8e ) exhibit anticancer activity via interactions with cellular targets like PC3 and BGC-823 cells .
- Heterocyclic Cores: Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-... () share tetrahydro-fused rings but differ in functional groups (e.g., nitro, cyano substituents), impacting electronic properties and solubility .
Electronic Considerations:
According to Boudart’s principles, compounds with similar electronic character (e.g., isovalency) may exhibit analogous reactivity or bioactivity .
Anticancer Activity:
- Compound 8e (from ) inhibits PC3 prostate cancer cells by 55.71% at 5 μM, attributed to its 3,4,5-trimethoxyphenyl-thiadiazole scaffold .
- The target compound’s thiadiazole-carboxamide linkage may similarly interact with kinase or protease targets, though empirical data are needed.
Analytical Methods:
- Characterization relies on IR, NMR, and HRMS (e.g., compound 1l in ), with SHELX software aiding crystallographic refinement .
Data Table: Comparative Analysis of Key Compounds
*Inferred based on structural analogy to .
Biological Activity
The compound N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a novel chemical entity with potential biological activities. This article delves into its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 362.45 g/mol. The structure features a thiadiazole moiety, which is known for its diverse biological activities.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₄O₃S |
| Molecular Weight | 362.45 g/mol |
| CAS Number | 83244-85-3 |
Anticancer Properties
Recent studies have indicated that derivatives of thiadiazoles exhibit significant anticancer activities. For instance, compounds similar to our target compound have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). One study reported that a related compound demonstrated an IC50 value of 0.034 ± 0.008 mmol/L against A549 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like cisplatin .
The mechanism by which thiadiazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with tumor growth. For example, some compounds have shown aromatase inhibitory activity, which is particularly relevant in hormone-dependent cancers such as breast cancer. The same study noted an IC50 of 0.062 ± 0.004 mmol/L for aromatase inhibition in MCF-7 cells .
Additional Biological Activities
Beyond anticancer properties, the compound may also exhibit other pharmacological effects:
- Antimicrobial Activity : Thiadiazole derivatives are often evaluated for their antimicrobial properties against various bacterial and fungal strains.
- Anti-inflammatory Effects : Some studies suggest that compounds containing thiadiazole rings can modulate inflammatory responses.
Case Study 1: Anticancer Evaluation
In a research study focusing on the synthesis of thiadiazole derivatives, one compound showed promising anticancer activity with an IC50 value of 0.084 ± 0.020 mmol/L against MCF-7 cells . The study utilized MTT assays to evaluate cell viability and established a correlation between structural modifications and biological efficacy.
Case Study 2: Mechanistic Insights
Another investigation employed molecular docking studies to elucidate the binding interactions between the compound and target proteins involved in cancer progression. This computational approach provided insights into how structural features influence biological activity.
Q & A
Q. What synthetic strategies are recommended for constructing the fused heterocyclic core of this compound?
The synthesis of complex polycyclic structures like this compound typically involves multi-step reactions with careful optimization of catalysts and reaction conditions. For example:
- Cyclization steps : Use Mo(CO)₆ or similar catalysts to facilitate ring closure, as seen in analogous pyrazolo-pyridine systems .
- Functional group compatibility : Protect reactive groups (e.g., amides) during harsh conditions using tert-butyloxycarbonyl (Boc) groups .
- Yield optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) and temperature gradients to improve crystallinity and purity, as demonstrated in tetrahydrothiazolo-pyridine syntheses .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the compound’s structure?
Methodological validation includes:
- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous thiadiazole-pyrazolo systems (e.g., δ 7.2–8.1 ppm for aromatic protons in thiadiazole rings) .
- IR spectroscopy : Identify key absorptions (e.g., 1650–1700 cm⁻¹ for carbonyl groups) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <5 ppm mass accuracy .
Q. What are the critical parameters for optimizing reaction yields in its synthesis?
Statistical experimental design (DoE) methods, such as factorial designs, are essential:
- Variables : Temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (5–20 mol%) .
- Response surface modeling : Used to identify interactions between variables, reducing trial-and-error approaches .
Advanced Research Questions
Q. How can computational chemistry predict regioselectivity in cyclization steps?
Advanced methods include:
Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns)?
Contradictions may arise from dynamic processes or impurities:
Q. How do structural modifications (e.g., isobutyl vs. tert-butyl substituents) impact biological activity?
Structure-activity relationship (SAR) studies require:
Q. What methodologies are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Advanced techniques include:
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) for target engagement .
- Cryo-EM/X-ray crystallography : Resolve binding modes of the tetrahydrocyclopenta core in active sites .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
Data Analysis and Reproducibility
Q. How can researchers address batch-to-batch variability in synthesis?
Implement quality-by-design (QbD) principles:
- Critical quality attributes (CQAs) : Monitor purity (HPLC >98%), crystallinity (PXRD), and residual solvents (GC-MS) .
- Process analytical technology (PAT) : Use in-line FTIR to track reaction progress in real time .
Q. What statistical tools are suitable for analyzing dose-response data in preclinical studies?
- Nonlinear regression models : Fit IC₅₀/EC₅₀ curves using four-parameter logistic equations .
- Bootstrap resampling : Estimate confidence intervals for small datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
